7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
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Overview
Description
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-bis(trifluoromethyl)[1,8]naphthyridine with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the naphthyridine ring or the benzylsulfanyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the naphthyridine ring.
Scientific Research Applications
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, in anticancer studies, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine Derivatives: These include compounds like 2-amino-5-trifluoromethyl-1,8-naphthyridine, which also exhibit significant biological activities.
Benzylsulfanyl Substituted Compounds: Compounds with similar benzylsulfanyl groups but different core structures.
Uniqueness
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to the presence of both benzylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups in the naphthyridine core enhances its potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
7-benzylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2S/c18-16(19,20)12-8-13(17(21,22)23)24-15-11(12)6-7-14(25-15)26-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARAHZBOWDYPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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